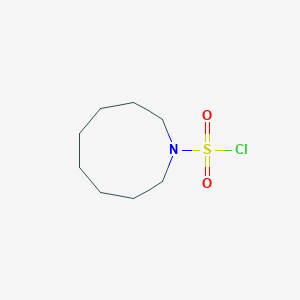

Azonane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16ClNO2S |

|---|---|

Molecular Weight |

225.74 g/mol |

IUPAC Name |

azonane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H16ClNO2S/c9-13(11,12)10-7-5-3-1-2-4-6-8-10/h1-8H2 |

InChI Key |

SSQYUZRZJIXMAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCN(CCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies Utilizing Azonane 1 Sulfonyl Chloride

Formation of Azonane-Derived Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. molport.comresearchgate.net This transformation is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. vanderbilt.edulibretexts.org

Nucleophilic Acyl Substitution with Primary and Secondary Amines

The synthesis of azonane-derived sulfonamides proceeds through the nucleophilic attack of a primary or secondary amine on the sulfur atom of azonane-1-sulfonyl chloride. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. vanderbilt.eduyoutube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. molport.com The general mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the chloride leaving group. libretexts.orglibretexts.org

The reactivity of the amine and the steric hindrance around the nitrogen atom can influence the reaction rate and yield. Primary amines generally react more readily than secondary amines due to lower steric hindrance.

Table 1: Illustrative Examples of Sulfonamide Formation via Nucleophilic Acyl Substitution

| Amine | Product | Reaction Conditions |

| Aniline (B41778) | N-Phenylazonane-1-sulfonamide | Base (e.g., Pyridine), Inert Solvent |

| Diethylamine | N,N-Diethylazonane-1-sulfonamide | Base (e.g., Triethylamine), CH2Cl2 |

| Benzylamine | N-Benzylazonane-1-sulfonamide | Base (e.g., Pyridine), Inert Solvent |

Integration into Parallel Medicinal Chemistry and Combinatorial Library Synthesis

The robust and predictable nature of the reaction between sulfonyl chlorides and amines makes it highly suitable for parallel synthesis and the construction of combinatorial libraries. enamine.netbioduro.com In this context, a diverse array of amines can be reacted with azonane-1-sulfonyl chloride in a parallel fashion to rapidly generate a library of novel sulfonamides. princeton.edu This approach is instrumental in medicinal chemistry for lead generation and optimization, as it allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the nitrogen atom of the sulfonamide. bioduro.commerckmillipore.com The split and pool synthesis strategy can also be employed to create vast combinatorial libraries. wikipedia.orgamericanpeptidesociety.org

Synthesis of Azonane-Derived Sulfonates

Azonane-1-sulfonyl chloride can be converted to the corresponding sulfonate esters through reaction with alcohols. molport.com This reaction, another example of nucleophilic acyl substitution, is typically catalyzed by a base like pyridine or triethylamine. molport.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl chloride and displacing the chloride ion. The resulting sulfonate esters are themselves useful intermediates in organic synthesis.

Table 2: Synthesis of Azonane-Derived Sulfonates

| Alcohol | Product | Catalyst |

| Methanol | Methyl azonane-1-sulfonate | Pyridine |

| Ethanol | Ethyl azonane-1-sulfonate | Triethylamine |

| Phenol | Phenyl azonane-1-sulfonate | Pyridine |

Preparation of Azonane-Derived Sulfonyl Fluorides and Sulfonyl Azides

Azonane-1-sulfonyl chloride can serve as a precursor for the synthesis of other important sulfonyl derivatives, such as sulfonyl fluorides and sulfonyl azides.

Azonane-Derived Sulfonyl Fluorides: These can be prepared from the corresponding sulfonyl chloride through halogen exchange reactions. nih.gov For instance, treatment of a sulfonyl chloride with a fluoride (B91410) source like potassium fluoride can yield the sulfonyl fluoride. d-nb.info Sulfonyl fluorides are gaining attention in medicinal chemistry and chemical biology due to their unique reactivity and stability. enamine.netrhhz.net

Azonane-Derived Sulfonyl Azides: The synthesis of sulfonyl azides is most commonly achieved by the reaction of sulfonyl chlorides with sodium azide (B81097). mobt3ath.comorganic-chemistry.org This nucleophilic substitution reaction is often carried out in solvents like acetone (B3395972)/water or under phase-transfer conditions. mobt3ath.comucl.ac.uk Sulfonyl azides are versatile reagents used in various transformations, including diazo-transfer reactions and the synthesis of nitrogen-containing heterocycles. csic.esrsc.org

Construction of Azonane-Containing Sulfones

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. organic-chemistry.org They are prevalent in many pharmaceuticals and agrochemicals. nih.gov

Photoredox-Catalyzed Hydrosulfonylation of Unsaturated Systems

A modern and powerful method for the synthesis of sulfones involves the photoredox-catalyzed hydrosulfonylation of alkenes and alkynes. nih.govresearchgate.net In this process, a sulfonyl radical is generated from a sulfonyl chloride under visible light irradiation in the presence of a photocatalyst. nih.govrsc.org This radical then adds across a carbon-carbon double or triple bond. The resulting carbon-centered radical is subsequently trapped by a hydrogen atom donor to afford the final sulfone product. researchgate.netrsc.org

For the synthesis of azonane-containing sulfones, azonane-1-sulfonyl chloride could be employed as the sulfonyl radical precursor. The reaction would proceed as follows:

Initiation: The photocatalyst, upon absorbing light, reaches an excited state.

Radical Generation: The excited photocatalyst transfers an electron to azonane-1-sulfonyl chloride, leading to its fragmentation into an azonane-1-sulfonyl radical and a chloride anion. nih.gov

Propagation: The azonane-1-sulfonyl radical adds to an unsaturated system (e.g., an alkene or alkyne).

Hydrogen Atom Transfer: The resulting alkyl or vinyl radical abstracts a hydrogen atom from a suitable donor, yielding the azonane-containing sulfone and regenerating the radical chain carrier. researchgate.net

This methodology offers a mild and efficient route to complex sulfones with a high degree of functional group tolerance. nih.govresearchgate.net

Table 3: Potential Substrates for Photoredox-Catalyzed Hydrosulfonylation with Azonane-1-sulfonyl Chloride

| Unsaturated System | Potential Product |

| Styrene | 1-(Azonan-1-ylsulfonyl)-2-phenylethane |

| Phenylacetylene | (E)-1-(Azonan-1-ylsulfonyl)-2-phenyl-1-ene |

| 1-Octene | 1-(Azonan-1-ylsulfonyl)octane |

Enantioselective Synthesis of Chiral Azonane-Sulfone Adducts

The synthesis of chiral sulfones is a significant area of research in organic and medicinal chemistry, as these motifs are present in numerous biologically active compounds. rsc.org While specific literature detailing the enantioselective synthesis of chiral adducts directly from Azonane-1-sulfonyl chloride is not widely documented, established methodologies for the asymmetric synthesis of chiral sulfones can be applied. These methods typically involve the reaction of a sulfonyl-containing precursor with a prochiral substrate in the presence of a chiral catalyst.

Prominent strategies for achieving enantioselectivity include the catalytic asymmetric hydrogenation of unsaturated sulfones and catalytic enantioselective conjugate additions. rsc.orgnih.gov

Asymmetric Hydrogenation: This method involves the reduction of an α,β-unsaturated sulfone, which could be prepared from Azonane-1-sulfonyl chloride, using a transition-metal catalyst complexed with a chiral ligand. bohrium.com Catalysts based on rhodium, ruthenium, and iridium have proven highly effective in delivering chiral sulfones with high enantiomeric excess (ee). rsc.org The choice of chiral ligand is crucial for inducing stereoselectivity. bohrium.com

Conjugate Addition: Another powerful strategy is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated sulfones. nih.gov Organocatalysis, particularly using bifunctional catalysts like cinchona alkaloids, has emerged as a practical and efficient approach. These catalysts can activate both the nucleophile and the Michael acceptor, facilitating the formation of a new stereocenter with high control. nih.gov This method allows for the creation of chiral sulfones that may also contain all-carbon quaternary stereocenters. nih.gov

A more recent development involves merging photoredox catalysis with nickel catalysis to produce α-C chiral sulfones from sulfonyl chlorides and alkenes. rsc.org This approach utilizes an electron donor-acceptor (EDA) complex, generated from the sulfonyl chloride, as a source of sulfonyl radicals which are then intercepted by a chiral nickel catalyst. rsc.org

Table 1: Representative Methods for Enantioselective Sulfone Synthesis Note: This table illustrates general methodologies and does not represent specific experimental data for Azonane-1-sulfonyl chloride.

| Method | Catalyst/Ligand Example | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos | α-Substituted Alkenyl Sulfones | 96-99% | 86-96% | bohrium.com |

| Asymmetric Hydrogenation | Ir-Catalyst | Vinylic/Allylic Sulfones | High | High | researchgate.net |

| Conjugate Addition | Cinchona Alkaloid (Bifunctional) | Vinyl Sulfones | High | Excellent | nih.gov |

| Photo/Nickel Dual Catalysis | Chiral Ni Catalyst / Hantzsch Ester | Alkenes | Good | up to 99:1 er | rsc.org |

Generation of Azonane-Derived Sulfonimidamides and Sulfonimidoyl Chlorides

Sulfonimidamides, aza-analogues of sulfonamides, are of increasing interest in medicinal chemistry as they introduce a new vector for structural diversification and a stereogenic center at the sulfur atom. bhu.ac.in Their synthesis often proceeds through a sulfonimidoyl chloride intermediate.

The conversion of Azonane-1-sulfonyl chloride into Azonane-derived sulfonimidamides can be achieved via a one-pot reaction. A general and efficient method involves the reaction of a sulfonyl chloride with a primary amine (e.g., tert-butylamine) and a reducing agent like triphenylphosphine, followed by treatment with a chlorinating agent such as trichloroisocyanuric acid (TCCA). thieme-connect.comthieme-connect.de This generates a sulfonimidoyl chloride in situ, which is then reacted with a second amine nucleophile to yield the final sulfonimidamide. thieme-connect.comthieme-connect.de This approach avoids the isolation of potentially unstable intermediates and is broad in scope for both the sulfonyl chloride and amine components. thieme-connect.de

Azonane-derived sulfonimidoyl chlorides are the key reactive intermediates in the aforementioned synthesis of sulfonimidamides. researchgate.net While often generated and used in situ, they can sometimes be isolated. nih.gov The synthesis of a sulfonimidoyl chloride from a sulfonyl chloride typically involves an initial reductive step to form a sulfinamide, followed by oxidative chlorination. nih.govresearchgate.net For example, reaction of Azonane-1-sulfonyl chloride with an amine and a phosphine (B1218219) would yield an azonane-sulfinamide, which can then be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to furnish the Azonane-1-sulfonimidoyl chloride. nih.gov

Table 2: General Scheme for Derivatization of Azonane-1-sulfonyl Chloride

| Starting Material | Reagents | Intermediate | Final Product | Product Class | Reference |

|---|

Application in Protecting Group Chemistry

The use of a protecting group is a fundamental strategy in multi-step organic synthesis to temporarily mask a reactive functional group. youtube.com Sulfonyl chlorides are widely employed to protect primary and secondary amines by converting them into stable sulfonamides. youtube.com

The azonane-1-sulfonyl group can be used as a protecting group for amines. The protection step involves the reaction of an amine with Azonane-1-sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting azonane-1-sulfonamide is generally a robust, crystalline solid that is stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents. youtube.comenamine.net

The stability of the sulfonamide bond, however, means that deprotection often requires harsh conditions. Common methods for cleaving sulfonamides include treatment with strong acid under heating conditions or using dissolving metal reductions (e.g., sodium in liquid ammonia). youtube.com The specific conditions required for the removal of the azonane-1-sulfonyl group would need to be empirically determined, but they are expected to be similar to those used for other alkylsulfonyl groups. The choice of a sulfonyl protecting group is often a trade-off between stability and ease of removal. For instance, arylsulfonyl groups like 2-nitrobenzenesulfonyl (nosyl) are popular because they can be removed under milder, more specific conditions (e.g., using a thiol and a base). thieme-connect.com

Table 3: Comparison of Selected Sulfonyl-Based Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Installation Reagent | Stability | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl | Ts | TsCl, Pyridine | High | HBr/HOAc, Na/NH₃ | youtube.com |

| 2-Nitrobenzenesulfonyl | Ns | NsCl, Base | Moderate | Thiophenol, K₂CO₃ | thieme-connect.com |

| Methanesulfonyl | Ms | MsCl, Et₃N | High | Strong Acid, Heat | youtube.com |

| Nonafluoromesitylenesulfonyl | Nms | NmsCl, Base | High, Orthogonal to Ts/Boc | Thiophenol | enamine.net |

| Azonane-1-sulfonyl | - | Azonane-1-sulfonyl chloride, Base | Predicted High | Predicted: Strong Acid or Reducing Metals | - |

Advanced Spectroscopic and Structural Characterization of Azonane 1 Sulfonyl Chloride and Its Chemical Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Azonane-1-sulfonyl chloride, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atom of the azonane ring are expected to be the most deshielded due to the electron-withdrawing effect of the sulfonyl chloride group. These protons would likely appear as complex multiplets in the range of 3.4-3.7 ppm. The remaining methylene (B1212753) protons of the eight-membered ring would exhibit overlapping multiplets at higher fields, typically between 1.3 and 1.8 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the nitrogen would be significantly downfield, anticipated in the 50-60 ppm range, influenced by the strong deshielding from the sulfonyl group. The other methylene carbons of the azonane ring would resonate further upfield, likely in the 20-30 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Azonane-1-sulfonyl Chloride Predicted values are based on analogous N-sulfonylated cyclic amines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C9-H₂ | 3.4 - 3.7 (m) | 50 - 60 |

| C3/C8-H₂ | 1.5 - 1.8 (m) | 25 - 30 |

| C4/C7-H₂ | 1.3 - 1.6 (m) | 22 - 27 |

| C5/C6-H₂ | 1.3 - 1.6 (m) | 22 - 27 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For Azonane-1-sulfonyl chloride (C₈H₁₆ClNO₂S), the high-resolution mass spectrum would confirm the molecular formula by providing an accurate mass of the molecular ion [M]⁺.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, along with characteristic isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). Common fragmentation pathways for sulfonyl chlorides would likely be observed. These could include the loss of the chlorine radical to form an [M-Cl]⁺ fragment, or the loss of the entire sulfonyl chloride group. Cleavage of the azonane ring could also lead to a series of smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for Azonane-1-sulfonyl Chloride

| Fragment | Proposed Structure | Significance |

| [M]⁺ | [C₈H₁₆ClNO₂S]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₈H₁₆NO₂S]⁺ | Loss of Chlorine |

| [M-SO₂Cl]⁺ | [C₈H₁₆N]⁺ | Loss of Sulfonyl Chloride Group |

| [SO₂Cl]⁺ | [SO₂Cl]⁺ | Sulfonyl Chloride Cation |

X-ray Crystallographic Analysis of Azonane-1-sulfonyl Chloride Derivatives

While the crystal structure of Azonane-1-sulfonyl chloride itself has not been reported, X-ray crystallography of its derivatives, such as the corresponding sulfonamides, would provide definitive proof of structure and invaluable insights into its three-dimensional arrangement. anton-paar.com

For chiral analogs of Azonane-1-sulfonyl chloride, for instance, those with substituents on the azonane ring, single-crystal X-ray diffraction is the most reliable method for determining the absolute stereochemistry. By employing anomalous dispersion techniques, the absolute configuration of each stereocenter can be unambiguously assigned.

The nine-membered azonane ring is conformationally flexible. X-ray crystallography of a suitable derivative would reveal the preferred conformation of the ring in the solid state, which is often a distorted boat-chair or twist-chair-chair conformation to minimize transannular strain. mdpi.com The analysis would also detail the bond lengths, bond angles, and torsion angles, providing a precise geometric picture of the molecule. The packing of molecules in the crystal lattice would also be elucidated, showing how the individual molecules arrange themselves in a repeating pattern.

The crystal structure would allow for a detailed investigation of the intermolecular forces that govern the molecular packing, such as van der Waals forces and, in the case of sulfonamide derivatives, hydrogen bonds involving the sulfonamide N-H and oxygen atoms. Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Conformational Analysis and Molecular Packing in the Solid State

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Azonane-1-sulfonyl chloride is expected to show strong characteristic absorption bands for the sulfonyl chloride group. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds would appear as two strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comlibretexts.org The S-Cl stretching vibration would be observed in the far-IR region. Additionally, C-H stretching vibrations of the methylene groups in the azonane ring would be present around 2850-2950 cm⁻¹.

Raman spectroscopy would also be a valuable tool. While the S=O stretching bands are also Raman active, the S-Cl stretch often gives a strong Raman signal. In sulfonamide derivatives, the S-N stretching vibration can also be observed. colab.wsnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for Azonane-1-sulfonyl Chloride

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 2950 | 2850 - 2950 | Medium-Strong |

| S=O | Asymmetric Stretch | 1370 - 1410 | 1370 - 1410 | Strong |

| S=O | Symmetric Stretch | 1166 - 1204 | 1166 - 1204 | Strong |

| S-Cl | Stretching | ~375 | ~375 | Medium-Strong |

Electronic Spectroscopy (UV-Vis) for Conjugated Systems

Electronic spectroscopy, which utilizes ultraviolet (UV) and visible light, is a powerful technique for characterizing compounds that feature conjugated π systems. Organic molecules with alternating double and single bonds exhibit strong absorption in the UV-Vis region, corresponding to the promotion of an electron from a π bonding or non-bonding (n) orbital to a π* anti-bonding orbital (π → π* or n → π* transitions). The wavelength of maximum absorbance (λmax) is a key parameter derived from these spectra and is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the context of Azonane-1-sulfonyl chloride, the compound itself does not possess a conjugated system and therefore is not expected to show significant absorption in the UV-Vis range. However, it serves as a crucial synthon for creating chemical adducts with extended conjugation. By reacting Azonane-1-sulfonyl chloride with aromatic amines or other chromophoric moieties, sulfonamide adducts are formed. researchgate.netwikipedia.orgthermofisher.com In these adducts, the sulfonyl group (-SO2-) can electronically interact with the conjugated system, influencing its UV-Vis absorption profile. The lone pairs on the sulfonamide nitrogen and the π-system of the aromatic ring can become part of a larger delocalized system.

Research Findings and Spectroscopic Data

Detailed research into the formation of conjugated adducts from sulfonyl chlorides demonstrates predictable shifts in absorption spectra. While specific experimental data for adducts derived directly from Azonane-1-sulfonyl chloride is not available in the reviewed literature, the principles can be illustrated with representative data from analogous conjugated sulfonamide systems.

The reaction of a sulfonyl chloride with various aromatic amines leads to the formation of a sulfonamide linkage. This creates a donor-acceptor type system where the aromatic amine can act as an electron donor and the sulfonyl group can influence the electronic properties of the resulting conjugated system. The extent of conjugation and the presence of additional auxochromes on the aromatic ring significantly impact the electronic transitions. nih.govlibretexts.org

Generally, as the extent of conjugation in the aromatic portion of the adduct increases, the HOMO-LUMO energy gap decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths. libretexts.org This is because a larger conjugated system allows for greater delocalization of π electrons, which lowers the energy of the π* anti-bonding orbital.

The following interactive table presents hypothetical UV-Vis spectroscopic data for a series of adducts formed between Azonane-1-sulfonyl chloride and various aromatic amines. This data illustrates the expected trends based on established principles of electronic spectroscopy.

| Adduct | Aromatic Moiety | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|---|

| Azonane-1-sulfonyl-aniline | Aniline (B41778) | Ethanol | 265 | 15,000 | π → π |

| Azonane-1-sulfonyl-(4-nitroaniline) | 4-Nitroaniline | Ethanol | 380 | 18,500 | π → π (Intramolecular Charge Transfer) |

| Azonane-1-sulfonyl-(N,N-dimethyl-p-phenylenediamine) | N,N-dimethyl-p-phenylenediamine | Ethanol | 310 | 25,000 | π → π |

| Azonane-1-sulfonyl-naphthylamine | 1-Naphthylamine | Ethanol | 320 | 12,000 | π → π |

| Azonane-1-sulfonyl-dansyl | Dansyl group | Acetonitrile (B52724) | 340 | 4,300 | n → π* |

The data illustrates several key findings:

Effect of Conjugation Length: The adduct with naphthylamine, which has a more extended π-system than aniline, shows a λmax at a longer wavelength (320 nm vs. 265 nm), demonstrating the effect of increased conjugation.

Effect of Substituents: The introduction of a strong electron-withdrawing group like a nitro group (-NO2) in the para position of the aniline ring causes a significant red shift to 380 nm. This is due to the extension of the conjugated system and the creation of a strong intramolecular charge transfer (ICT) character in the electronic transition. Conversely, an electron-donating group like the dimethylamino group (-N(CH3)2) also leads to a red shift (310 nm) by enhancing the electron density of the π-system.

Complex Chromophores: Adducts with larger, inherently fluorescent chromophores like the dansyl group exhibit absorption maxima at longer wavelengths, characteristic of their complex electronic systems. wikipedia.org The n → π* transition for the dansyl adduct appears at 340 nm. nih.gov

These findings underscore the utility of UV-Vis spectroscopy in confirming the formation of conjugated sulfonamide adducts and in probing the electronic structure of these newly formed molecules. The position and intensity of the absorption bands provide valuable information about the nature and extent of the π-electron system.

Computational Chemistry and Mechanistic Investigations of Azonane 1 Sulfonyl Chloride Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. jmchemsci.com For Azonane-1-sulfonyl chloride, DFT calculations would be crucial in determining its three-dimensional geometry, bond lengths, and bond angles. The eight-membered azonane ring introduces significant conformational flexibility, and DFT can be employed to identify the most stable conformers and the energy barriers between them. vdoc.pub

Key electronic properties that would be calculated include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's reactivity; a smaller gap generally indicates higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of Azonane-1-sulfonyl Chloride

| Property | Calculated Value | Significance |

| Ground State Energy | Value in Hartrees | Provides a baseline for comparing the stability of different conformers and reaction intermediates. |

| HOMO Energy | Value in eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | A key indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms at a molecular level. sciforum.netnih.gov For Azonane-1-sulfonyl chloride, these calculations can map out the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur atom.

Researchers would model the interaction of Azonane-1-sulfonyl chloride with various nucleophiles. By calculating the energies of reactants, transition states, and products, the activation energy for the reaction can be determined. The geometry of the transition state provides insight into the reaction mechanism, for instance, whether it proceeds through a concerted SN2-like pathway or a stepwise addition-elimination mechanism. nih.gov The SN2 mechanism involves a single transition state, while the addition-elimination pathway would involve a distinct intermediate. nih.gov

Table 2: Hypothetical Calculated Activation Energies for the Reaction of Azonane-1-sulfonyl Chloride with a Nucleophile

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted SN2 | Trigonal bipyramidal-like sulfur center | Hypothetical Value |

| Stepwise (Addition-Elimination) | Formation of a sulfurane intermediate | Hypothetical Value |

Note: These values are for illustrative purposes and would be the subject of detailed computational investigation.

Solvolysis Kinetics and Mechanistic Pathways in Various Solvent Systems

The study of solvolysis kinetics provides experimental evidence for reaction mechanisms. The rate of reaction of Azonane-1-sulfonyl chloride in different solvents would be measured to understand the influence of solvent nucleophilicity and ionizing power on the reaction rate. researchgate.netmdpi.com This is often analyzed using the extended Grunwald-Winstein equation. mdpi.com

The mechanism of solvolysis for most sulfonyl chlorides is generally considered to be bimolecular (SN2). mdpi.comrsc.org However, the possibility of an SN1 or an addition-elimination (SAN) mechanism can also be investigated. mdpi.com Kinetic isotope effect studies, for example, by comparing reaction rates in H₂O and D₂O, can provide further mechanistic details. mdpi.com

Table 3: Hypothetical Solvolysis Rate Data for Azonane-1-sulfonyl Chloride at 25°C

| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | First-Order Rate Constant (k, s-1) |

| Ethanol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Methanol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Water | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 80% Ethanol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: This table illustrates the type of data that would be collected in a solvolysis study. The actual values would need to be determined experimentally.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of Azonane-1-sulfonyl chloride's behavior in solution. nih.govdiva-portal.orgrsc.org These simulations model the movement of atoms over time, offering insights into the conformational flexibility of the eight-membered azonane ring. vdoc.pub The ring can adopt various boat-chair and crown conformations, and MD simulations can reveal the preferred conformations and the timescale of transitions between them.

Furthermore, MD simulations can be used to study the interactions between Azonane-1-sulfonyl chloride and solvent molecules. nih.gov This includes the formation of hydrogen bonds and other non-covalent interactions, which can significantly influence the compound's reactivity and the stability of reaction intermediates.

Predictive Modeling of Reactivity and Selectivity Profiles

The data obtained from DFT calculations, kinetic studies, and MD simulations can be used to develop predictive models for the reactivity and selectivity of Azonane-1-sulfonyl chloride. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be developed to correlate the compound's structural and electronic properties with its reactivity towards a range of nucleophiles. magtech.com.cn

These models can help in predicting how changes to the azonane ring or the sulfonyl chloride group would affect the compound's chemical behavior. This predictive capability is valuable in designing new synthetic routes or in understanding the role of such compounds in more complex chemical systems.

Emerging Research Directions and Advanced Applications of Azonane 1 Sulfonyl Chloride in Chemical Science

Catalytic Applications of Azonane-1-sulfonyl Chloride Derivatives (e.g., as ligands or in supported catalysts)

The derivatization of Azonane-1-sulfonyl chloride opens avenues for its application in catalysis, particularly in the design of novel ligands for transition metal complexes. The azonane backbone, a nine-membered nitrogen-containing heterocycle, offers a unique stereochemical environment. When functionalized, for instance by replacing the chloro group with a coordinating moiety, it can act as a ligand. The sulfonamide nitrogen and another introduced donor atom within the derivative can form a bidentate or multidentate ligand, creating a chiral pocket around a metal center. rsc.org

These metal complexes, featuring N-sulfonyl-azacycloalkane type ligands, hold potential in various catalytic transformations. nih.gov The steric and electronic properties of the azonane ring can influence the selectivity and activity of the catalyst. For example, metal complexes bearing sulfur-containing ligands have shown significant catalytic activity in reactions like the coupling of CO2 with epoxides. mdpi.com It is conceivable that metal complexes incorporating ligands derived from Azonane-1-sulfonyl chloride could be explored for similar green chemical processes.

Furthermore, Azonane-1-sulfonyl chloride can be utilized in the synthesis of supported catalysts. The sulfonyl chloride group can react with hydroxyl or amine functionalities on the surface of solid supports like silica (B1680970) or polymers, covalently grafting the azonane moiety onto the support. chemimpex.com Subsequent coordination with a catalytically active metal species would lead to a heterogeneous catalyst. chemrxiv.org Such supported catalysts offer advantages in terms of catalyst recovery and reusability, which are crucial for industrial applications. mdpi.com For instance, research on chlorosulfonated polyethylene (B3416737) has demonstrated the utility of sulfonyl chloride groups in creating cross-linked and functionalized polymers. researchgate.net

| Catalyst Type | Potential Application | Key Feature of Azonane Derivative |

| Homogeneous Metal Complex | Asymmetric Synthesis | Chiral ligand derived from Azonane-1-sulfonyl chloride |

| Heterogeneous Supported Catalyst | Continuous Flow Reactions | Covalent attachment to a solid support via the sulfonyl group |

Development of Azonane-1-sulfonyl Chloride-Modified Materials (e.g., resins, polymers)

The reactivity of the sulfonyl chloride functional group makes Azonane-1-sulfonyl chloride a valuable building block for the chemical modification of polymers and the development of new functional materials. chemimpex.com Polymers containing amine or hydroxyl groups, such as polyvinyl alcohol or chitosan, can be readily functionalized by reacting with Azonane-1-sulfonyl chloride to introduce the azonane-1-sulfonyl moiety as a pendant group. This modification can significantly alter the physicochemical properties of the parent polymer, such as its solubility, thermal stability, and mechanical strength. frontiersin.orgbeilstein-journals.orgmdpi.com

The incorporation of the cyclic sulfonamide structure can introduce specific functionalities. For example, the resulting sulfonamide-modified polymers could find applications as sorbents for metal ion extraction or as new stationary phases in chromatography. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. oatext.com

Moreover, Azonane-1-sulfonyl chloride can be employed in the synthesis of specialty resins. Sulfonyl chloride-functionalized resins are commercially available and are used in solid-phase synthesis, particularly for the preparation of sulfonamides. chemimpex.com By using Azonane-1-sulfonyl chloride, resins with a cyclic sulfonamide precursor can be prepared. These resins can serve as scaffolds for the combinatorial synthesis of libraries of compounds with potential biological activities. The development of new epoxy resins with modified properties is an active area of research, and the introduction of sulfonamide moieties could lead to materials with enhanced thermal or chemical resistance. researchgate.net

| Material Type | Modification Strategy | Potential Application |

| Modified Natural Polymer (e.g., Chitosan) | Reaction with amine/hydroxyl groups | Biocompatible materials, drug delivery |

| Synthetic Polymer (e.g., PVC) | Nucleophilic substitution of chlorine | Ion-exchange membranes, functional coatings |

| Solid-Phase Synthesis Resin | Grafting onto a polymer backbone | Combinatorial chemistry, peptide synthesis |

Kinetic Resolution and Asymmetric Synthesis Strategies for Enantiopure Azonane Sulfonyl Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. york.ac.ukrsc.org For cyclic sulfonamides like those derived from Azonane-1-sulfonyl chloride, achieving enantiopurity is crucial for evaluating their biological activity and for their application as chiral ligands or catalysts. Several strategies can be envisioned for the preparation of enantiopure azonane sulfonyl compounds.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. rsc.orgdicp.ac.cn This can be achieved through enzymatic or chemical methods. For instance, a chiral catalyst could selectively react with one enantiomer of a racemic azonane derivative, leaving the other enantiomer unreacted and thus enriched. Dynamic kinetic resolution (DKR) is an even more efficient approach where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgthieme-connect.de DKR has been successfully applied to the synthesis of chiral cyclic sulfamidates and N,O-aminals. rsc.orgrsc.org

Asymmetric synthesis, the direct formation of a single enantiomer, is another key strategy. du.ac.inrenyi.hu This could involve the use of a chiral auxiliary attached to a precursor of the azonane ring, which directs the stereochemical outcome of a cyclization reaction. Alternatively, an asymmetric catalytic reaction could be employed to construct the chiral azonane ring system. For example, rhodium-catalyzed asymmetric hydrogenation has been used for the kinetic resolution of cyclic N-sulfonylimines. dicp.ac.cn

| Strategy | Description | Potential for Azonane Compounds |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Enzymatic hydrolysis or acylation of a racemic azonane derivative. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Asymmetric hydrogenation of a prochiral enamine precursor to the azonane ring. rsc.orgthieme-connect.de |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral substrate. | Use of a chiral catalyst to mediate the cyclization reaction forming the azonane ring. nih.gov |

Exploration of Novel Reaction Manifolds and Multicomponent Reactions

The structural features of Azonane-1-sulfonyl chloride, namely the reactive sulfonyl chloride group and the large, flexible nine-membered ring, suggest its potential in novel reaction manifolds and multicomponent reactions (MCRs). magtech.com.cn MCRs, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comfrontiersin.org

One area of exploration is the use of Azonane-1-sulfonyl chloride in copper-catalyzed multicomponent reactions. For instance, reactions involving sulfonyl azides (which can be synthesized from sulfonyl chlorides), terminal alkynes, and various nucleophiles have been shown to produce a diverse range of nitrogen-containing heterocycles. organic-chemistry.orgsioc-journal.cn By converting Azonane-1-sulfonyl chloride to the corresponding azide (B81097), it could participate in similar MCRs to generate complex molecules incorporating the azonane scaffold.

Furthermore, the development of novel intramolecular cyclization reactions involving the sulfonyl group is a promising direction. Research has shown that N-alkenyl amidines derived from sulfonyl chlorides can undergo Lewis acid-initiated intramolecular cyclization to form various nitrogen and sulfur-containing heterocycles. nih.gov Similar strategies could be applied to appropriately substituted azonane derivatives to construct novel fused or bridged bicyclic systems. The reactivity of the sulfonyl chloride itself can be harnessed in photocatalyzed reactions, for example, in atom transfer radical addition (ATRA) reactions with alkenes. beilstein-journals.org

Bioorthogonal Chemistry and Chemical Biology Applications (Conceptual Extension)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The unique properties of the sulfonyl group make it a candidate for the design of bioorthogonal probes and reactions. While direct applications of Azonane-1-sulfonyl chloride in this field are yet to be reported, its structural features offer a conceptual basis for future exploration.

Sulfonyl fluorides have gained attention as bioorthogonal connectors due to their selective reactivity with certain amino acid residues. chemrxiv.org Although sulfonyl chlorides are generally more reactive, their reactivity could be tuned by modifying the azonane ring. A derivative of Azonane-1-sulfonyl chloride could potentially be developed as a novel bioorthogonal labeling agent. The azonane moiety could serve as a scaffold for attaching reporter groups like fluorophores or biotin.

The concept of "click-to-release" chemistry, where a bioorthogonal reaction triggers the release of a cargo molecule, is another exciting area. ru.nl A prodrug could be designed where an active molecule is masked by a group that can be cleaved upon a specific bioorthogonal reaction. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a widely used bioorthogonal reaction. nih.gov An azonane-based azide could be synthesized from Azonane-1-sulfonyl chloride and used in such applications. The large ring size of the azonane might influence the kinetics and properties of the resulting triazole, offering new possibilities for designing release systems.

| Concept | Potential Application | Role of Azonane-1-sulfonyl Chloride Derivative |

| Bioorthogonal Labeling | Imaging of biomolecules in living cells | As a scaffold for attaching reporter groups, with the sulfonyl group for conjugation. |

| Prodrug Activation | Targeted drug delivery and release | As a component of a cleavable linker in a prodrug, released by a bioorthogonal reaction. researchgate.net |

| Chemical Probes | Studying protein function and interactions | As a reactive group for covalent modification of specific protein residues. mdpi.com |

Q & A

Q. Analytical Validation :

- NMR Spectroscopy : Confirm structure using H and C NMR, focusing on sulfonyl group signals (e.g., C ~55–60 ppm for S=O adjacent to Cl).

- FT-IR : Identify characteristic S=O stretching vibrations (~1360–1380 cm) and S-Cl bonds (~580–600 cm).

- Elemental Analysis : Verify Cl and S content (±0.3% deviation from theoretical values).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Basic: How should researchers handle and store Azonane-1-sulfonyl chloride to ensure stability and prevent decomposition under laboratory conditions?

Methodological Answer:

Azonane-1-sulfonyl chloride is moisture-sensitive and prone to hydrolysis. Key protocols include:

- Storage : Keep in amber glass vials under inert gas (N/Ar) at –20°C. Use desiccants (e.g., molecular sieves) in storage containers.

- Handling : Conduct reactions in a glovebox or under Schlenk line conditions. Pre-dry solvents (e.g., THF, DCM) over CaH.

- Decomposition Mitigation : Monitor for HCl off-gassing (pH strips) and discoloration (yellowing indicates degradation). Quench residual reagent with ice-cold NaHCO .

Advanced: What strategies can be employed to optimize the sulfonylation efficiency of Azonane-1-sulfonyl chloride in reactions with sterically hindered amines, and how can competing side reactions be minimized?

Methodological Answer:

Steric hindrance in amines reduces nucleophilic attack on the sulfonyl chloride. Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and stabilize transition states.

- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to activate the sulfonyl chloride via intermediate complexation.

- Temperature Control : Perform reactions at –10°C to slow competing hydrolysis while maintaining reactivity.

Q. Side Reaction Analysis :

- Competing Hydrolysis : Track by quantifying unreacted starting material via H NMR.

- Byproduct Identification : Use LC-MS to detect sulfonic acid derivatives (e.g., m/z matching theoretical +18 Da for hydrolysis).

- Statistical Design : Apply a Box-Behnken model to optimize molar ratios (amine:reagent:base) and reaction time .

Advanced: How does the ring strain of the azonane moiety influence the reactivity and stability of Azonane-1-sulfonyl chloride compared to smaller-ring sulfonyl chlorides, and what experimental approaches can elucidate these effects?

Methodological Answer:

The nine-membered azonane ring introduces moderate ring strain, which increases electrophilicity at the sulfur center but reduces thermal stability compared to smaller rings (e.g., five-membered pyrrolidine sulfonyl chlorides).

Q. Experimental Approaches :

- Kinetic Studies : Compare hydrolysis rates in buffered solutions (pH 4–7) using UV-Vis spectroscopy to track absorbance decay at 270 nm.

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and transition-state geometries.

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N to assess thermal stability.

Data Contradictions : If observed reactivity conflicts with computational predictions, re-evaluate solvent effects or consider alternative mechanisms (e.g., neighboring group participation) .

Basic: What safety precautions are critical when working with Azonane-1-sulfonyl chloride, and how should accidental exposure be managed?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all manipulations.

- Exposure Management :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact : Rinse with water for 15 minutes, followed by 5% acetic acid to neutralize residual Cl.

- Spill Response : Absorb with vermiculite, neutralize with NaHCO, and dispose as hazardous waste.

- Documentation : Maintain a hazard log per OSHA guidelines, referencing SDS templates for sulfonyl chlorides .

Advanced: How can researchers design experiments to investigate the hydrolytic degradation pathways of Azonane-1-sulfonyl chloride under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare aqueous buffers (pH 2–12) and monitor hydrolysis via F NMR (if fluorine tags are used) or conductometric titration for Cl release.

- Use stopped-flow spectroscopy to capture rapid intermediates (e.g., sulfonic anhydrides).

- Data Analysis :

- Fit kinetic data to a pseudo-first-order model to determine rate constants ().

- Plot pH-rate profiles to identify acid/base-catalyzed mechanisms.

- Contradiction Resolution : If degradation rates deviate from classical Arrhenius behavior, investigate autocatalytic pathways or micellar catalysis using surfactants .

Tables for Reference

Q. Table 1: Comparative Reactivity of Sulfonyl Chlorides

| Compound | Hydrolysis Half-life (pH 7, 25°C) | Thermal Decomposition Onset (°C) |

|---|---|---|

| Azonane-1-sulfonyl Cl | 2.5 hours | 95 |

| Tosyl chloride (p-TsCl) | 8 hours | 110 |

| Methanesulfonyl Cl | 30 minutes | 130 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.